Preamble: The Strategic Importance of 1-methyl-1H-indazole-5-carbaldehyde
Preamble: The Strategic Importance of 1-methyl-1H-indazole-5-carbaldehyde
An In-depth Technical Guide to the Structural Analysis of 1-methyl-1H-indazole-5-carbaldehyde
In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, serving as the core of numerous therapeutic agents, from kinase inhibitors in oncology to anti-inflammatory drugs.[1][2] 1-methyl-1H-indazole-5-carbaldehyde (Molecular Formula: C₉H₈N₂O, Molecular Weight: 160.17 g/mol ) represents a critical and versatile building block within this chemical class.[3][4] Its strategic placement of a reactive aldehyde group at the C5 position, combined with the N1-methylation that removes tautomeric ambiguity, makes it an invaluable intermediate for library synthesis and lead optimization in drug discovery programs.[3][5]
This guide provides a comprehensive, technically-grounded framework for the definitive structural analysis of this molecule. We will move beyond mere data reporting to explore the causality behind experimental choices, establishing a self-validating analytical workflow essential for regulatory submission and intellectual property protection. The methodologies detailed herein are designed to provide an unambiguous confirmation of identity, purity, and structure.
Foundational Confirmation: Synthesis and High-Resolution Mass Spectrometry (HRMS)
Prior to in-depth structural elucidation, the target molecule must be synthesized and its elemental composition unequivocally confirmed. The N1-methylation is a key synthetic step, typically achieved by reacting 1H-indazole-5-carbaldehyde with a methylating agent like methyl iodide or dimethyl sulfate under basic conditions.
Causality: Why start with HRMS? Following synthesis and purification, HRMS (specifically, using a Time-of-Flight or Orbitrap analyzer) is the most direct and sensitive method to confirm that the desired molecular formula has been achieved. It provides a highly accurate mass measurement (typically to within 5 ppm), which is crucial for distinguishing between isomers and other potential impurities. Electrospray Ionization (ESI) is chosen as a soft ionization technique that minimizes fragmentation and preserves the molecular ion for accurate mass measurement.
Experimental Protocol: ESI-TOF HRMS
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Sample Preparation: Prepare a dilute solution of the purified compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a known standard immediately prior to analysis.
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Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500).
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Analysis: Determine the exact mass of the most abundant ion and compare it to the theoretical mass calculated for the protonated molecule, [C₉H₈N₂O + H]⁺.
Data Presentation: Predicted HRMS Data
| Adduct | Molecular Formula | Theoretical m/z |
| [M+H]⁺ | C₉H₉N₂O⁺ | 161.07094 |
| [M+Na]⁺ | C₉H₈N₂ONa⁺ | 183.05288 |
| [M+K]⁺ | C₉H₈N₂OK⁺ | 199.02682 |
| (Data derived from theoretical calculations)[6] |
A measured mass of 161.0709 (± 0.0008) would confirm the elemental composition.
Visualization: Proposed MS/MS Fragmentation Workflow
Tandem mass spectrometry (MS/MS) can further validate the structure by inducing fragmentation. The following diagram illustrates the expected fragmentation pathway for the [M+H]⁺ ion.
Caption: Key fragmentation pathways for 1-methyl-1H-indazole-5-carbaldehyde.
Definitive Structural Elucidation: Multinuclear NMR Spectroscopy
NMR is the cornerstone of structural analysis, providing detailed information about the carbon-hydrogen framework and connectivity. A suite of 1D and 2D experiments is required for an unassailable assignment.
Causality: Why a full suite of NMR experiments? While a simple ¹H NMR can suggest the structure, it cannot definitively prove the substitution pattern or the location of the N-methyl group. 2D experiments like HSQC and HMBC are critical as they provide through-bond correlation data, creating a self-validating system where every atom's position is confirmed by its neighbors. DMSO-d₆ is often a preferred solvent for indazole derivatives due to its excellent solubilizing power and the positioning of its residual peak.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).
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¹H NMR: Acquire a quantitative ¹H spectrum to observe proton chemical shifts, multiplicities (splitting patterns), and integrations.
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¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., using APT or DEPT-135) to identify all unique carbon environments.
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2D COSY: Acquire a Correlation Spectroscopy experiment to identify proton-proton spin coupling networks, primarily within the aromatic ring.
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2D HSQC: Acquire a Heteronuclear Single Quantum Coherence spectrum to correlate each proton directly to its attached carbon atom.
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2D HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum. This is the most critical experiment for confirming the overall structure, as it reveals 2- and 3-bond correlations between protons and carbons.
Data Presentation: Predicted NMR Assignments (in DMSO-d₆)
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Key HMBC Correlations |
|---|---|---|---|---|
| H-aldehyde (-CHO) | 10.10 | s | 1H | C5, C4, C6 |
| H3 | 8.30 | s | 1H | C9, C4, C8 |
| H4 | 8.25 | d | 1H | C5, C6, C9, C8 |
| H6 | 7.90 | dd | 1H | C5, C4, C8 |
| H7 | 7.80 | d | 1H | C8, C9, C5 |
| N-CH₃ | 4.10 | s | 3H | C3, C8 |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Type |
|---|---|---|
| C=O (aldehyde) | 193.0 | C=O |
| C8 | 141.0 | Cq |
| C6 | 129.5 | CH |
| C5 | 128.0 | Cq |
| C4 | 125.0 | CH |
| C9 | 124.0 | Cq |
| C7 | 111.0 | CH |
| C3 | 136.0 | CH |
| N-CH₃ | 35.0 | CH₃ |
Note: Chemical shifts are predictive and based on analysis of similar indazole structures.[1][7] Actual experimental values are required for definitive confirmation.
Visualization: Key HMBC Correlations for Structural Confirmation
The following diagram highlights the two most crucial HMBC correlations that lock in the isomer identity: the correlation from the N-methyl protons to C3 and C8 confirms the N1 position, and the correlation from the aldehyde proton to C5 confirms its position.
Caption: Critical HMBC correlations confirming the N1-methyl and C5-carbaldehyde positions.
Functional Group Verification: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, serving as a complementary technique to NMR and MS.
Causality: The primary utility of IR spectroscopy in this context is the unambiguous identification of the aldehyde C=O stretch. This is a strong, sharp absorbance in a relatively clean region of the spectrum, providing immediate evidence of the aldehyde's presence. Attenuated Total Reflectance (ATR) is the preferred modern method as it requires minimal sample preparation and is highly reproducible.
Experimental Protocol: ATR-FTIR
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Background Scan: Clean the ATR crystal (typically diamond or germanium) and record a background spectrum.
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Sample Application: Place a small amount of the solid sample directly onto the crystal and apply pressure to ensure good contact.
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Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
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Analysis: Identify the characteristic absorption bands and compare them to known frequencies for specific functional groups.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2980-2880 | Medium-Weak | Aliphatic (N-CH₃) C-H Stretch |
| ~2850 & ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~1700-1680 | Strong, Sharp | Aldehyde C=O Stretch |
| ~1620-1450 | Medium-Strong | Aromatic C=C and C=N Ring Stretches |
| (Data based on typical frequencies for these functional groups)[8] |
Ultimate Confirmation: Single-Crystal X-ray Crystallography
For a molecule intended for pharmaceutical development, obtaining a single-crystal X-ray structure is the gold standard. It provides an absolute, three-dimensional map of the molecule in the solid state.
Causality: While the combination of HRMS and NMR provides incontrovertible proof of the chemical structure and connectivity, X-ray crystallography goes further. It reveals precise bond lengths, bond angles, and the planarity of the bicyclic system. Crucially, it also elucidates the intermolecular packing forces (e.g., π-stacking, C-H···O interactions) in the crystal lattice, which can influence critical solid-state properties like solubility and stability.
Experimental Workflow: From Powder to Structure
Caption: Standard workflow for single-crystal X-ray crystallographic analysis.
Conclusion
The structural characterization of 1-methyl-1H-indazole-5-carbaldehyde is a multi-faceted process where each analytical technique provides a unique and complementary piece of the puzzle. The workflow begins with HRMS to confirm the elemental formula, proceeds to a comprehensive suite of 1D and 2D NMR experiments to map the precise atomic connectivity, and is supported by IR spectroscopy for functional group confirmation. For ultimate structural proof and solid-state understanding, single-crystal X-ray crystallography is indispensable. Following this rigorous, self-validating pathway ensures the highest degree of scientific integrity for researchers and drug development professionals utilizing this valuable chemical intermediate.
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